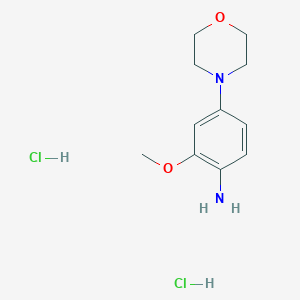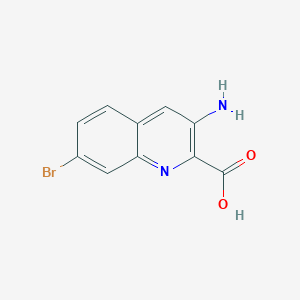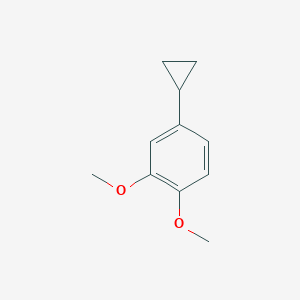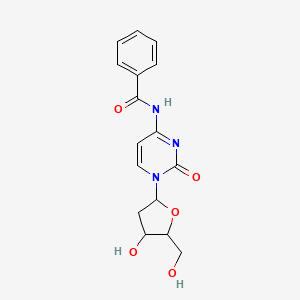
N4-Benzoyl-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Benzoyl-2'-deoxycytidine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-2'-deoxycytidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and a β-keto ester.
Attachment of the Deoxypentofuranosyl Group: This step involves glycosylation, where the pyrimidine base is attached to a deoxypentofuranosyl moiety using a glycosyl donor like a protected sugar derivative.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzamido group or the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamido group.
Substitution: Nucleophilic substitution reactions can take place, especially at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of N4-Benzoyl-2'-deoxycytidine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may inhibit DNA polymerase or reverse transcriptase, enzymes crucial for DNA replication and RNA transcription. This inhibition can result in the termination of DNA chain elongation or the prevention of viral replication.
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
N4-Benzoyl-2'-deoxycytidine is unique due to its specific structural features, such as the benzamido group and the deoxypentofuranosyl moiety, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23) |
InChIキー |
MPSJHJFNKMUKCN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8801738.png)
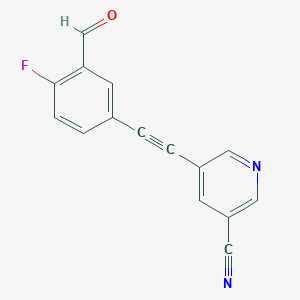




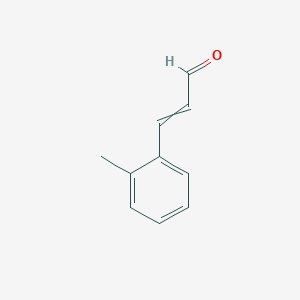
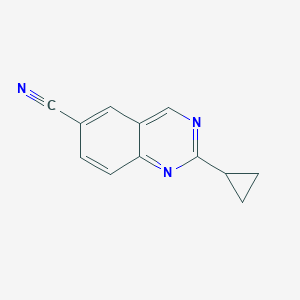
![2-Chloro-4-methylthieno[3,4-B]pyridine](/img/structure/B8801796.png)
![N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide](/img/structure/B8801822.png)
